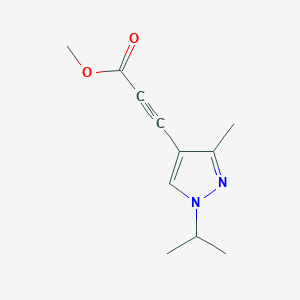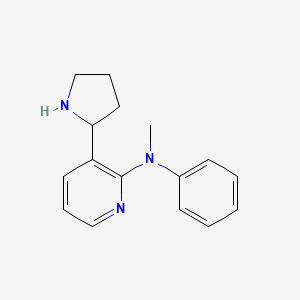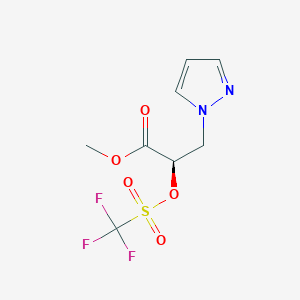
(R)-Methyl 3-(1H-pyrazol-1-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Methyl 3-(1H-pyrazol-1-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring, a trifluoromethylsulfonyl group, and a propanoate ester, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 3-(1H-pyrazol-1-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the trifluoromethylsulfonyl group via sulfonylation reactions. The final step often involves esterification to form the propanoate ester. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing the use of reagents to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 3-(1H-pyrazol-1-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The trifluoromethylsulfonyl group can be substituted with other nucleophiles, resulting in diverse products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-Methyl 3-(1H-pyrazol-1-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. Researchers investigate its interactions with various biological targets to understand its effects and potential therapeutic applications.
Medicine
In medicine, ®-Methyl 3-(1H-pyrazol-1-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate is explored for its potential as a pharmaceutical agent. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development, particularly in areas like anti-inflammatory and anticancer therapies.
Industry
Industrially, this compound finds applications in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance products.
Mechanism of Action
The mechanism of action of ®-Methyl 3-(1H-pyrazol-1-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylsulfonyl group plays a crucial role in binding to these targets, leading to the modulation of biological pathways. This interaction can result in various effects, such as inhibition of enzyme activity or alteration of receptor signaling, depending on the specific target and context.
Properties
Molecular Formula |
C8H9F3N2O5S |
|---|---|
Molecular Weight |
302.23 g/mol |
IUPAC Name |
methyl (2R)-3-pyrazol-1-yl-2-(trifluoromethylsulfonyloxy)propanoate |
InChI |
InChI=1S/C8H9F3N2O5S/c1-17-7(14)6(5-13-4-2-3-12-13)18-19(15,16)8(9,10)11/h2-4,6H,5H2,1H3/t6-/m1/s1 |
InChI Key |
FQFBBOQVVGUWMK-ZCFIWIBFSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CN1C=CC=N1)OS(=O)(=O)C(F)(F)F |
Canonical SMILES |
COC(=O)C(CN1C=CC=N1)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


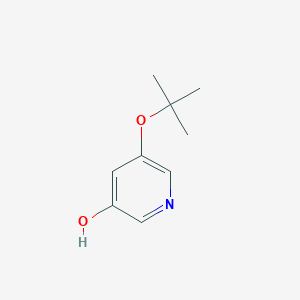
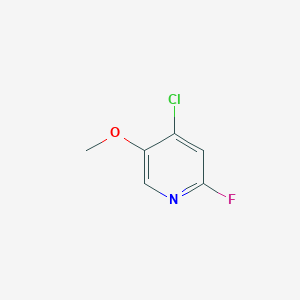
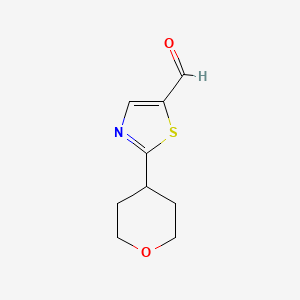

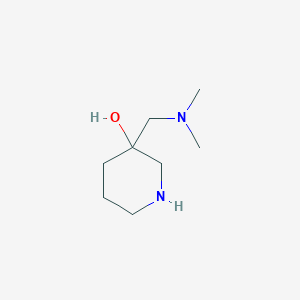
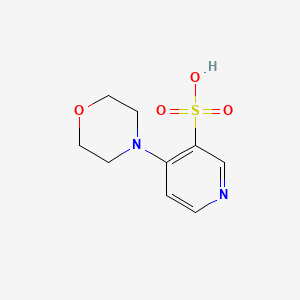
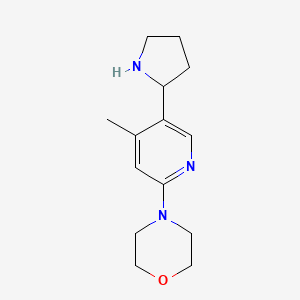

![2-(((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B11808705.png)


